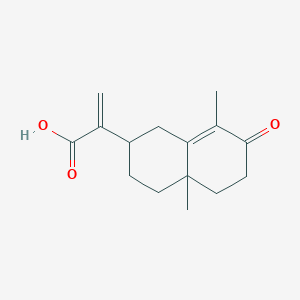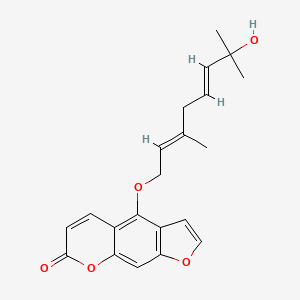
Notoptol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Notoptol is a naturally occurring coumarin compound that can be isolated from the fruit of Peucedanum alsaticum L . It belongs to the phenylpropanoids class of compounds and has a molecular formula of C21H22O5 with a molecular weight of 354.40 g/mol . This compound is known for its anti-inflammatory and analgesic properties, as well as its ability to stimulate melanin formation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Notoptol can be isolated from the fruit of Peucedanum alsaticum L. using high-performance counter-current chromatography . The isolation process involves the use of solvents and chromatographic techniques to separate this compound from other constituents in the fruit.
Industrial Production Methods: Currently, there is limited information available on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources rather than synthetic production.
Analyse Des Réactions Chimiques
Types of Reactions: Notoptol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation of the compound.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
Notoptol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, this compound is studied for its unique chemical properties and potential as a building block for synthesizing other compounds. In biology and medicine, this compound’s anti-inflammatory and analgesic properties make it a candidate for developing new therapeutic agents .
Mécanisme D'action
The mechanism of action of notoptol involves its interaction with various molecular targets and pathways. This compound has been shown to bind to specific proteins and enzymes, modulating their activity and leading to its observed biological effects . For example, this compound’s anti-inflammatory properties may be mediated through its interaction with inflammatory signaling pathways, reducing the production of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Notoptol is similar to other coumarin compounds, such as notopterol and nodakenin, which are also isolated from plants in the Apiaceae family . this compound is unique in its specific chemical structure and biological activities. Unlike notopterol and nodakenin, this compound has been shown to have distinct anti-inflammatory and melanin-stimulating properties
List of Similar Compounds:- Notopterol
- Nodakenin
- p-Hydroxypenethylanisate
- 6′-O-trans-Feruloylnodakenin
Propriétés
Formule moléculaire |
C21H22O5 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
4-[(2E,5E)-7-hydroxy-3,7-dimethylocta-2,5-dienoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H22O5/c1-14(5-4-10-21(2,3)23)8-11-25-20-15-6-7-19(22)26-18(15)13-17-16(20)9-12-24-17/h4,6-10,12-13,23H,5,11H2,1-3H3/b10-4+,14-8+ |
Clé InChI |
WIEGIEBFVOUTDV-OVXNXNIRSA-N |
SMILES isomérique |
C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C/C=C/C(C)(C)O |
SMILES canonique |
CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CC=CC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B12309482.png)
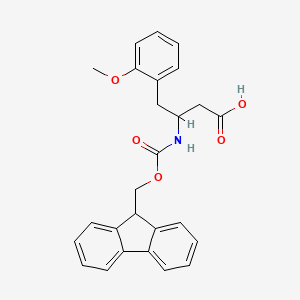
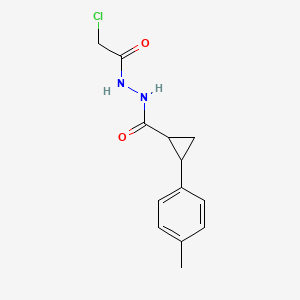
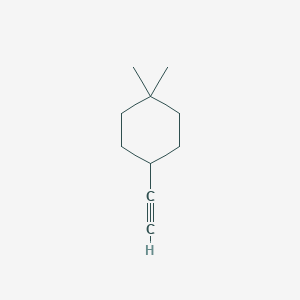
![4-{[(3,3-Dimethylbutan-2-yl)(methyl)amino]methyl}aniline](/img/structure/B12309505.png)
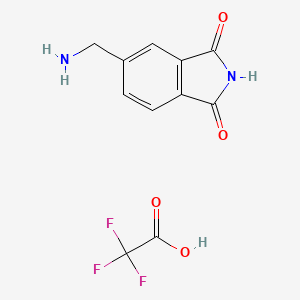

![7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid,8-amino-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, monohydrochloride, (3S)-](/img/structure/B12309521.png)
![3-ethynyl-6,8,8-trimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one](/img/structure/B12309525.png)

![10,16-diphenyl-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12309533.png)
![(Butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine](/img/structure/B12309546.png)
![6-(2,5-Dimethoxybenzyl)-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12309547.png)
